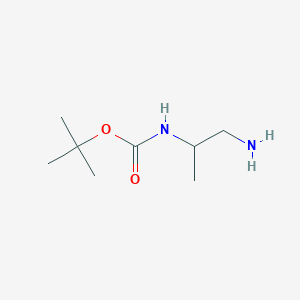

tert-Butyl (1-aminopropan-2-yl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-aminopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXZBJAAOLPTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462234 | |

| Record name | tert-Butyl (1-aminopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149632-73-5 | |

| Record name | tert-Butyl (1-aminopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1-aminopropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of tert-Butyl (1-aminopropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of tert-Butyl (1-aminopropan-2-yl)carbamate. This bifunctional organic compound is a crucial building block in modern medicinal chemistry, primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

This compound, often referred to as Boc-1,2-diaminopropane, is a chiral carbamate that exists as a racemic mixture or as its individual (R)- and (S)-enantiomers. The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective chemical transformations, making it a versatile intermediate in multi-step organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its common forms. It is important to note that experimental data for this compound is not extensively published in peer-reviewed literature, and thus some properties are based on data from suppliers and computational predictions.

| Property | (R)-tert-Butyl (1-aminopropan-2-yl)carbamate | General Information |

| Molecular Formula | C₈H₁₈N₂O₂ | C₈H₁₈N₂O₂ |

| Molecular Weight | 174.24 g/mol | 174.24 g/mol |

| CAS Number | 100927-10-4[1] | Racemate: 149632-73-5 |

| Physical State | Solid[2] | Reported as both solid and colorless oil |

| Boiling Point | 264 °C[1] | Data not available for racemate |

| Melting Point | Not available | Not available |

| Density | 0.984 g/cm³[1] | Data not available |

| Solubility | Soluble in organic solvents such as ethanol and ether.[3] | Generally soluble in polar organic solvents |

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the methine and methylene protons of the propanediamine backbone, and the amine protons. The exact chemical shifts and coupling constants will be influenced by the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively), as well as for the three carbons of the propanediamine backbone.

Mass Spectrometry (MS): In mass spectrometry, Boc-protected amines are known to exhibit characteristic fragmentation patterns. A common fragmentation pathway involves the loss of isobutylene (56 Da) from the molecular ion. The exact fragmentation will depend on the ionization technique used.

Synthesis and Experimental Protocols

The selective mono-Boc protection of diamines is a common challenge in organic synthesis due to the potential for di-protection. A robust and widely used method involves the in-situ generation of one equivalent of a hydrochloride salt to deactivate one of the amino groups, thus facilitating mono-protection.

General Protocol for Selective Mono-Boc Protection of 1,2-Diaminopropane

This protocol is adapted from established methods for the selective mono-carbamate protection of diamines.[4][5][6][7]

Materials:

-

1,2-Diaminopropane (racemic, (R)-, or (S)-enantiomer)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) or Thionyl Chloride (SOCl₂)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,2-diaminopropane (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C using an ice bath.

-

In-situ HCl Generation: Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride salt may form.

-

Equilibration: Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.

-

Boc Protection: Add a small amount of water (e.g., 1 mL) followed by a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol. Stir the mixture at room temperature for 1-2 hours.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add water and diethyl ether to the residue and separate the layers. The aqueous layer contains the protonated product and any unreacted starting material, while the diethyl ether layer will contain the di-Boc byproduct.

-

Wash the aqueous layer with diethyl ether to further remove any di-Boc byproduct.

-

Basify the aqueous layer to a pH > 12 with a sodium hydroxide solution.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected product.

-

Purity and Yield: This method has been reported to provide high yields (typically >65%) of the mono-protected diamine with high purity, often avoiding the need for column chromatography.[4][8]

Role in Drug Development and Signaling Pathways

This compound and its enantiomers are not known to directly interact with biological signaling pathways. Instead, their significance in drug development lies in their utility as chiral building blocks for the synthesis of complex APIs. The presence of a protected and a free amine allows for sequential chemical modifications, which is a crucial strategy in the construction of modern pharmaceuticals.

A notable example of its application is in the synthesis of Brensocatib, an investigational drug for the treatment of bronchiectasis.[9] In the synthesis of such molecules, the chiral center of the diaminopropane derivative is incorporated into the final structure, and the two amino groups serve as handles for the attachment of other molecular fragments.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

Caption: General workflow for the selective mono-Boc protection of 1,2-diaminopropane.

References

- 1. americanelements.com [americanelements.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemsynce.com [chemsynce.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. redalyc.org [redalyc.org]

- 9. apicule.com [apicule.com]

An In-depth Technical Guide to the Synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate , a chiral building block, is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a stereocenter and a selectively protected diamine, makes it a crucial component for creating complex molecules with specific biological activities. This guide provides a comprehensive overview of a common synthetic route to this compound, tailored for researchers, scientists, and professionals in drug development.

Synthetic Strategy Overview

The most straightforward and widely adopted approach for the synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate involves a two-step process. The first step is the resolution of racemic 1,2-diaminopropane to obtain the desired (R)-enantiomer. The second step is the selective mono-N-Boc protection of (R)-1,2-diaminopropane. This method is advantageous as it utilizes readily available starting materials and established chemical transformations.

Caption: Overall synthetic workflow for (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.

Experimental Protocols

Step 1: Chiral Resolution of 1,2-Diaminopropane

The separation of enantiomers of racemic 1,2-diaminopropane is a critical initial step. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[1]

Protocol:

-

Salt Formation: A solution of racemic 1,2-diaminopropane in a suitable solvent (e.g., methanol) is treated with a solution of L-(+)-tartaric acid in the same solvent. The mixture is heated to ensure complete dissolution.

-

Fractional Crystallization: The solution is allowed to cool slowly to room temperature, inducing the crystallization of one of the diastereomeric salts, typically the (R,R)-tartrate salt of (R)-1,2-diaminopropane.

-

Isolation and Purification: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The purity of the diastereomeric salt can be enhanced by recrystallization.

-

Liberation of the Free Diamine: The purified diastereomeric salt is dissolved in water, and the solution is basified, typically with a strong base like sodium hydroxide, to a pH above 12. This regenerates the free (R)-1,2-diaminopropane.

-

Extraction: The free diamine is extracted from the aqueous solution using an organic solvent such as dichloromethane.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified (R)-1,2-diaminopropane.

Step 2: Selective Mono-N-Boc Protection

With the enantiomerically pure (R)-1,2-diaminopropane in hand, the next step is the selective protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group. The reaction with di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for this transformation.[2][3] To favor mono-protection, an excess of the diamine is often used relative to the Boc-anhydride.[2]

Protocol:

-

Reaction Setup: (R)-1,2-diaminopropane is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The solution is cooled in an ice bath (0 °C), and a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent is added dropwise over a period of time. Maintaining a low temperature helps to control the reaction rate and selectivity.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, the reaction mixture is typically washed with water and brine to remove any water-soluble byproducts.

-

Purification: The crude product is purified by column chromatography on silica gel to separate the desired mono-Boc protected product from any di-Boc protected byproduct and unreacted starting material.

-

Characterization: The final product, (R)-tert-Butyl (1-aminopropan-2-yl)carbamate, is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Detailed experimental workflow for the synthesis.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate.

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Key Role |

| 1,2-Diaminopropane | C₃H₁₀N₂ | 74.13 | Starting Material |

| L-(+)-Tartaric Acid | C₄H₆O₆ | 150.09 | Resolving Agent |

| Sodium Hydroxide | NaOH | 40.00 | Base |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Protecting Group Source |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |

Table 2: Typical Reaction Parameters and Yields

| Step | Key Parameters | Typical Yield | Purity (ee%) |

| Chiral Resolution | Solvent: Methanol, Slow Cooling | 30-40% (for R-enantiomer) | >98% |

| Boc Protection | Temperature: 0 °C to RT, 1.1 eq. Diamine | 70-85% | >98% |

Note: Yields and purity are dependent on specific reaction conditions and purification efficiency.

Conclusion

The synthesis of (R)-tert-Butyl (1-aminopropan-2-yl)carbamate is a well-established process that is crucial for the development of chiral pharmaceuticals. The presented guide outlines a reliable and reproducible two-step synthetic route, commencing with the chiral resolution of racemic 1,2-diaminopropane followed by a selective mono-N-Boc protection. The detailed protocols and structured data tables are intended to provide researchers and drug development professionals with a practical and in-depth resource for the preparation of this important chiral building block. Careful execution of the experimental procedures and rigorous purification are paramount to obtaining the target compound in high yield and enantiomeric purity.

References

Technical Guide: (S)-tert-Butyl (1-aminopropan-2-yl)carbamate

CAS Number: 146552-71-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate, a chiral building block crucial in synthetic organic chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed representative experimental protocol for its synthesis, and illustrates its utility in various applications.

Chemical and Physical Properties

(S)-tert-Butyl (1-aminopropan-2-yl)carbamate is a stable, mono-Boc-protected derivative of (S)-1,2-diaminopropane. The tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected primary amine, making it a valuable intermediate in the synthesis of complex molecules.

| Property | Value | Reference(s) |

| CAS Number | 146552-71-8 | [1][2][3] |

| Molecular Formula | C₈H₁₈N₂O₂ | [2] |

| Molecular Weight | 174.24 g/mol | [2] |

| Physical Form | Solid | |

| Boiling Point | 263.7 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Purity | Typically ≥95% | |

| Storage Temperature | Refrigerator (2-8 °C) | |

| Synonyms | tert-butyl (1S)-2-amino-1-methylethylcarbamate, (S)-N²-Boc-1,2-propanediamine | [1] |

| InChI Key | JQXZBJAAOLPTKP-LURJTMIESA-N |

Experimental Protocols

Objective: To synthesize (S)-tert-Butyl (1-aminopropan-2-yl)carbamate from (S)-1,2-diaminopropane.

Materials:

-

(S)-1,2-diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1,2-diaminopropane (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in anhydrous DCM dropwise over a period of 30-60 minutes. It is crucial to maintain the temperature at 0 °C to ensure selective mono-protection.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting diamine and the formation of the mono-protected product.

-

Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, typically starting with a low polarity eluent (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is generally effective. The fractions containing the desired product are identified by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield (S)-tert-Butyl (1-aminopropan-2-yl)carbamate as a solid.

Diagrams

Synthesis Workflow

Caption: General workflow for the synthesis of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate.

Application in Chiral Ligand Synthesis

Caption: Logical relationship in the synthesis of a chiral ligand.

Applications in Drug Development and Research

(S)-tert-Butyl (1-aminopropan-2-yl)carbamate is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of two distinct amine functionalities, one protected and one free, allows for sequential and regioselective modifications.

-

Asymmetric Synthesis: It serves as a precursor for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The stereocenter is preserved throughout synthetic transformations, which is critical for the biological activity of many drugs.

-

Peptide and Peptidomimetic Synthesis: The free amine can be incorporated into peptide chains, and the subsequent deprotection of the Boc group allows for further elaboration, such as cyclization or branching.

-

Chiral Ligand Synthesis: This compound is a useful starting material for the preparation of chiral ligands used in asymmetric catalysis. These ligands can be used to control the stereochemical outcome of chemical reactions, leading to the enantioselective synthesis of desired products.

Due to the synthetic nature of this compound, it is not directly involved in biological signaling pathways but rather is a tool for constructing molecules that are. The versatility and chirality of (S)-tert-Butyl (1-aminopropan-2-yl)carbamate make it an important component in the toolbox of medicinal and synthetic chemists.

References

tert-Butyl (1-aminopropan-2-yl)carbamate molecular weight

An In-depth Technical Guide to tert-Butyl (1-aminopropan-2-yl)carbamate

This technical guide provides a comprehensive overview of this compound, a key building block in synthetic organic chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical properties, methods for its characterization, and its role in the synthesis of biologically active molecules.

Core Chemical Properties and Data

This compound is a chiral organic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals. Its structure incorporates a primary amine and a Boc-protected secondary amine, making it a valuable precursor for creating more complex molecules. The quantitative data for this compound are summarized in the table below.

| Property | Data | Reference(s) |

| Molecular Weight | 174.24 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][2][3][4] |

| Physical State | Solid | [2] |

| Purity (Typical) | ≥95% | [2] |

| CAS Number | 149632-73-5 (racemate) | [3][5] |

| 100927-10-4 ((R)-enantiomer) | [1][2][6] | |

| 146552-71-8 ((S)-enantiomer) | [4] |

Experimental Protocols

Synthesis of this compound

The selective mono-Boc protection of 1,2-diaminopropane is a common method for synthesizing the title compound. The following protocol is a representative example.

Materials:

-

1,2-Diaminopropane (or its dihydrochloride salt)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or another suitable base (e.g., triethylamine)

-

Solvent (e.g., dichloromethane, ethanol)

-

Water

Procedure:

-

Dissolve 1,2-diaminopropane in a suitable solvent. If starting with the dihydrochloride salt, dissolve it in water and add a base like sodium hydroxide to free the amine.[5]

-

Cool the solution in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled diamine solution. The use of a slight excess of the diamine can help to favor the formation of the mono-protected product.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product is then purified. This can involve an aqueous workup to remove any remaining salts and unreacted diamine. The pH of the aqueous phase can be adjusted to facilitate separation.[7]

-

Further purification can be achieved by column chromatography or recrystallization to yield pure this compound.[5]

Molecular Weight and Structural Confirmation

The molecular weight and structure of the synthesized compound are typically confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Method: Electrospray ionization (ESI) mass spectrometry is a common technique for this type of molecule.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Analysis: The sample is introduced into the mass spectrometer. In positive ion mode, the compound is expected to be detected as its protonated molecular ion [M+H]⁺.

-

Expected Result: For this compound (C₈H₁₈N₂O₂), with a molecular weight of 174.24, the expected m/z value for the [M+H]⁺ ion would be approximately 175.14.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of the compound.

-

Method: ¹H NMR and ¹³C NMR spectra are acquired.

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Expected ¹H NMR Features: The spectrum would show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm integrating to 9 protons), the protons of the propanediamine backbone (complex multiplets), and the amine protons (which may be broad or exchange with the solvent).

-

Expected ¹³C NMR Features: The spectrum would display distinct signals for the eight carbon atoms in the molecule, including the quaternary and methyl carbons of the tert-butyl group, the carbons of the carbamate carbonyl, and the carbons of the aminopropane backbone.[8]

Visualized Workflows and Pathways

Workflow for Molecular Weight Determination

The following diagram illustrates the logical workflow for determining and confirming the molecular weight of this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. tert-Butyl N-(1-aminopropan-2-yl)carbamate - CAS:149632-73-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. (S)-TERT-BUTYL 1-AMINOPROPAN-2-YLCARBAMATE [allbiopharm.com]

- 5. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]

- 6. (R)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride | C8H19ClN2O2 | CID 50990946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide on the Solubility of tert-Butyl (1-aminopropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (1-aminopropan-2-yl)carbamate, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing a detailed framework for researchers to determine these critical physicochemical properties. This guide synthesizes qualitative information based on the properties of similar compounds and presents detailed experimental protocols for accurate solubility determination.

Introduction to this compound and its Solubility

This compound, featuring a primary amine and a Boc-protected amine, is a vital intermediate in the synthesis of various pharmaceutical agents. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating drug products. The solubility of a compound is influenced by its molecular structure, the solvent's properties, and environmental factors such as temperature.

The presence of both a polar primary amine and a non-polar tert-butoxycarbonyl (Boc) group gives this compound an amphiphilic character. This suggests it will exhibit solubility in a range of organic solvents.

Qualitative Solubility Profile

Based on the general properties of tert-butyl carbamates, the expected solubility profile of this compound is as follows:

-

High Solubility: Expected in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The polar amine and carbamate functionalities can engage in hydrogen bonding with these solvents.

-

Moderate Solubility: Expected in less polar solvents like dichloromethane and chloroform.[1]

-

Low to Insoluble: Expected in non-polar solvents like hexanes and in water. While the primary amine can interact with water, the bulky, non-polar Boc group may limit aqueous solubility.[1]

Quantitative Solubility Data

As specific quantitative data is not widely published, the following table is provided as a template for researchers to record their experimentally determined solubility values for this compound in various solvents at a specified temperature.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water | 25 | Shake-Flask Method | ||

| Methanol | 25 | Shake-Flask Method | ||

| Ethanol | 25 | Shake-Flask Method | ||

| Isopropanol | 25 | Shake-Flask Method | ||

| Acetonitrile | 25 | Shake-Flask Method | ||

| Dichloromethane | 25 | Shake-Flask Method | ||

| Ethyl Acetate | 25 | Shake-Flask Method | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | ||

| Hexane | 25 | Shake-Flask Method |

Experimental Protocols for Solubility Determination

The following protocols outline standardized methods for determining the solubility of this compound.

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[2] It involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, etc.)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials. Ensure enough solid is present so that undissolved solid remains visible at equilibrium.

-

Solvent Addition: Accurately add a known volume of the selected solvent to each vial.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method. Determine the concentration of the compound by comparing its response to a standard curve prepared with known concentrations of this compound.

-

Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor.

A reverse-phase HPLC method is suitable for the quantification of this compound.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher sensitivity and selectivity.

-

Column Temperature: 25-30 °C

A standard curve should be prepared using accurately weighed standards of this compound to ensure accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the thermodynamic solubility determination of this compound.

References

Spectroscopic Data and Synthetic Protocols for tert-Butyl (1-aminopropan-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (1-aminopropan-2-yl)carbamate, a key building block in medicinal chemistry and drug development. This document compiles available data from various sources and offers detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound. The data is compiled from analogous compounds and spectral databases.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.50 | m | 1H | CH |

| ~2.85 | m | 2H | CH₂ |

| ~1.44 | s | 9H | C(CH₃)₃ |

| ~1.25 | br s | 3H | NH₂, NH |

| ~1.10 | d | 3H | CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.0 | C(CH₃)₃ |

| ~49.0 | CH |

| ~46.0 | CH₂ |

| ~28.4 | C(CH₃)₃ |

| ~18.0 | CH₃ |

IR (Infrared) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | strong, broad | N-H stretch (amine and carbamate) |

| ~2970 | medium | C-H stretch (aliphatic) |

| ~1690 | strong | C=O stretch (carbamate) |

| ~1520 | strong | N-H bend (carbamate) |

| ~1170 | strong | C-O stretch (carbamate) |

Mass Spectrometry Data

| Technique | m/z | Assignment |

| ESI-MS | 175.14 | [M+H]⁺ |

| ESI-MS | 197.12 | [M+Na]⁺ |

Experimental Protocols

The following protocols are based on established methods for the synthesis of mono-Boc protected diamines.

Synthesis of this compound

This procedure is adapted from methodologies for the selective mono-Boc protection of diamines.

Materials:

-

1,2-Diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1,2-diaminopropane (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane to the cooled solution of the diamine.

-

Add triethylamine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the ¹H NMR of tert-Butyl (1-aminopropan-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (1-aminopropan-2-yl)carbamate. This information is critical for the accurate identification and characterization of this compound, which is a valuable building block in medicinal chemistry and drug development. This document outlines the expected spectral data, a detailed experimental protocol for acquiring high-quality spectra, and a visualization of the molecule's structure and proton environments.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The following table summarizes the predicted chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the key protons. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -C(CH₃)₃ (tert-Butyl) | ~1.42 | Singlet (s) | N/A | 9H |

| -CH₃ (propan-2-yl) | ~1.05 | Doublet (d) | ~6.8 | 3H |

| -CH₂-NH₂ (propan-2-yl) | ~2.65 - 2.80 | Multiplet (m) | - | 2H |

| -CH-NHBoc (propan-2-yl) | ~3.50 | Multiplet (m) | - | 1H |

| -NH-Boc | ~4.90 | Broad Singlet (br s) | N/A | 1H |

| -NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | N/A | 2H |

Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound, with the different proton environments labeled, corresponding to the data in the table above.

A Technical Guide to the Stability of Boc-Protected Diamines

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of tert-butyloxycarbonyl (Boc)-protected diamines under a range of chemical and physical conditions. A thorough understanding of the Boc group's reactivity is essential for its strategic application in multi-step organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Core Principles of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis. Its popularity stems from a unique stability profile: it is remarkably robust under many reaction conditions while being easily and cleanly removable under specific acidic conditions.[1][2]

Key characteristics include:

-

Stability to Bases and Nucleophiles: The Boc group is generally stable to a wide array of basic and nucleophilic reagents, including aqueous base hydrolysis.[3] This allows for transformations on other parts of a molecule, such as ester saponification, without cleavage of the Boc group.

-

Lability to Acids: The cornerstone of Boc-group utility is its susceptibility to cleavage under mild to strong acidic conditions.[1][3] Deprotection is typically achieved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]

-

Stability to Catalytic Hydrogenation: The Boc group is stable under conditions commonly used for the hydrogenolysis of other protecting groups, such as the Carboxybenzyl (Cbz) group (e.g., H₂, Pd/C).[1][5] This orthogonality is a critical tool in complex synthetic strategies.[6][7]

-

Thermal Instability: At elevated temperatures, the Boc group can undergo thermal cleavage.[3] Prolonged exposure to temperatures above 85-90°C can lead to deprotection, a property that can be exploited for catalyst-free deprotection under certain conditions.[3][8]

Data Presentation: Stability Under Various Conditions

The stability of Boc-protected diamines is highly dependent on the specific reagents and conditions employed. The following tables summarize the behavior of the Boc group in the presence of various chemical environments.

Table 1: Stability under Acidic Conditions

The Boc group is readily cleaved by a variety of Brønsted and Lewis acids. The reaction proceeds via protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation.[9][10]

| Reagent/Condition | Solvent(s) | Temperature | Outcome & Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | Rapid and efficient cleavage, typically complete in 30-180 minutes.[1][2] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | Room Temp. | Effective cleavage. The deprotected amine is often isolated as its hydrochloride salt.[2][4] |

| Lewis Acids (e.g., ZnBr₂, TMSI, Mg(ClO₄)₂) | Dichloromethane (DCM) | Varies | Milder conditions that can be useful for substrates sensitive to strong protic acids.[2][11] |

| Aqueous Phosphoric Acid | Water | Not Specified | An effective and more environmentally benign cleavage method.[2] |

Table 2: Stability under Basic and Nucleophilic Conditions

The Boc group is renowned for its high stability towards basic reagents, a key feature of its orthogonality with other protecting groups like Fmoc.[1]

| Reagent/Condition | Solvent(s) | Temperature | Outcome & Notes |

| Sodium Hydroxide (NaOH) | Water / THF | Room Temp. | Generally stable. Allows for selective hydrolysis of esters in the presence of a Boc group.[2][3] |

| Piperidine (20% solution) | N,N-Dimethylformamide (DMF) | Room Temp. | Stable. These are standard conditions for Fmoc group removal.[7] |

| Hydrazine (Hydrazinolysis) | Not Specified | Not Specified | Stable.[11] |

| Sodium Borohydride (NaBH₄) | Not Specified | Not Specified | Stable. Boc-protected amides can be reduced to the corresponding alcohols without affecting the Boc group.[5] |

Table 3: Stability under Thermal Conditions

Thermal deprotection occurs via an elimination mechanism, yielding the free amine, carbon dioxide, and isobutylene.[3] This method avoids the use of acid or base catalysts.

| Substrate Type | Solvent | Temperature (°C) | Residence Time | Outcome |

| N-Boc Arylamine | Methanol | 150 | - | Selective deprotection in the presence of an N-Boc alkylamine.[8] |

| N-Boc Arylamine | Methanol / TFE | 240 | 30 min | ~88-93% deprotection.[8] |

| Bis-Boc Tryptamines | Methanol | 230 | 45 min | Good yields (73-90%) of the fully deprotected diamine.[8] |

| General Guideline | - | > 85-90 | Prolonged | Onset of deprotection.[3] |

Table 4: Stability under Catalytic Hydrogenation

The resistance of the Boc group to catalytic hydrogenation makes it an ideal orthogonal partner for protecting groups that are cleaved by this method, such as Cbz and benzyl (Bn) ethers.[5]

| Reagent/Condition | Solvent(s) | Pressure | Temperature | Outcome & Notes |

| H₂, Palladium on Carbon (Pd/C) | Methanol, Ethyl Acetate, THF | Atmospheric (balloon) or higher | Room Temp. | Stable. Standard conditions for Cbz group removal.[7][12] |

| H₂, Platinum Oxide (PtO₂) | Not Specified | Not Specified | Room Temp. | Stable. |

Experimental Protocols

Detailed and reproducible methodologies are critical for successful synthesis. The following protocols describe key experimental procedures related to the use and stability assessment of Boc-protected diamines.

Protocol 1: Standard Acidic Deprotection using TFA

This is a common and highly efficient method for Boc removal.[2]

-

Dissolution: Dissolve the N-Boc protected diamine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to 3 hours. Monitor the progress by a suitable method (e.g., TLC or LC-MS).

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) followed by extraction with an organic solvent.[6]

Protocol 2: Forced Degradation Study for Stability Assessment

This procedure is used to intentionally degrade a sample to identify potential degradation products and establish a stability-indicating analytical method.[3]

-

Sample Preparation: Prepare separate solutions of the Boc-protected diamine in the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl.

-

Base Hydrolysis: 0.1 M NaOH.

-

Oxidative Degradation: 3% H₂O₂.

-

-

Stress Application:

-

For acid and base hydrolysis, heat the solutions at 60°C for a defined period (e.g., 24-48 hours).

-

For oxidative degradation, maintain the solution at room temperature for the same period.

-

Include a control sample stored under normal conditions.

-

-

Neutralization: Before analysis, neutralize an aliquot of the acid and base-stressed samples.

-

Analysis: Analyze all samples using a suitable stability-indicating method, such as HPLC with UV and/or MS detection, to separate and quantify the parent compound and any degradation products.[3]

Protocol 3: Stability-Indicating HPLC Method (Generic Example)

An HPLC method is essential for quantifying the stability of a Boc-protected diamine.

-

HPLC System: A standard HPLC system with a UV or MS detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

Gradient: A gradient designed to separate the starting material from potential impurities and the deprotected diamine (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm or 220 nm.[3]

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, and precision.[3]

Mandatory Visualizations

The following diagrams illustrate key mechanisms, workflows, and logical relationships relevant to the stability and use of Boc-protected diamines.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Caption: Orthogonal deprotection strategy using Boc, Fmoc, and Cbz groups.

Caption: Experimental workflow for forced degradation studies.

Caption: Decision workflow for choosing a Boc deprotection method.

Other Degradation Pathways and Recommended Storage

Beyond the controlled conditions of a reaction flask, the long-term stability of Boc-protected diamines can be compromised by environmental factors.

-

Moisture: While generally stable to neutral water, the carbamate linkage can undergo slow hydrolysis over time, especially if acidic or basic impurities are present.[3] N-Boc-ethylenediamine, for instance, should be protected from moisture.[3]

-

Atmospheric CO₂: The free amine group of a mono-Boc-protected diamine can react with carbon dioxide from the air to form a carbamate salt, which may appear as a precipitate and alter the material's properties.[3]

-

Light: To prevent potential photolytic degradation, materials should be stored in light-resistant containers.[3]

Based on these factors, the following storage conditions are recommended to ensure long-term integrity:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow potential hydrolysis.[3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent reaction with atmospheric CO₂ and protect against oxidation.[3] |

| Container | Tightly Sealed, Amber Vials | To protect from moisture and prevent photolytic degradation.[3] |

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis due to its well-defined and predictable stability profile. Its robust nature towards basic, nucleophilic, and reductive conditions, combined with its clean and efficient cleavage under acidic or thermal conditions, provides chemists with a versatile and reliable method for amine protection. By understanding the nuances of its stability and applying the appropriate experimental conditions, researchers can effectively leverage the Boc group to construct complex diamine-containing molecules with high precision and yield.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Double BOC protection selective removal method [en.highfine.com]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of tert-Butyl (1-aminopropan-2-yl)carbamate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount for the synthesis of complex and stereochemically defined pharmaceutical agents. Among these, tert-Butyl (1-aminopropan-2-yl)carbamate has emerged as a versatile and highly valuable intermediate. Its unique structural features, combining a readily cleavable tert-butyloxycarbonyl (Boc) protecting group with a chiral 1,2-diaminopropane backbone, offer medicinal chemists a powerful tool for the construction of sophisticated molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of antiviral and other therapeutic agents. Detailed experimental protocols, quantitative data, and graphical representations of relevant biological pathways are presented to furnish researchers with a comprehensive understanding of this key synthetic intermediate.

Introduction: The Significance of Chiral Diamines and Amine Protection

Chiral vicinal diamines are privileged structural motifs found in a multitude of biologically active compounds and are extensively used as ligands in asymmetric synthesis. The precise spatial arrangement of the two amino groups is often crucial for molecular recognition and interaction with biological targets. However, the inherent reactivity of amines necessitates a robust protection strategy during multi-step synthetic campaigns.

The tert-butyloxycarbonyl (Boc) group is one of the most widely employed amine protecting groups in organic synthesis. Its popularity stems from its ease of introduction, stability to a wide range of reaction conditions (including basic, nucleophilic, and reductive environments), and, most importantly, its facile removal under mild acidic conditions. This orthogonality allows for the selective deprotection of the Boc group in the presence of other acid-labile or base-labile protecting groups, a critical requirement in the synthesis of complex molecules.

This compound marries these two essential features: a chiral 1,2-diaminopropane core and a strategically placed Boc protecting group. This combination allows for the selective functionalization of the unprotected primary amine, while the second amine remains masked, ready to be revealed at a later synthetic stage. This building block is available in both (R) and (S) enantiomeric forms, providing access to the desired stereochemistry in the final drug candidate.

Synthesis of this compound

The selective mono-Boc protection of 1,2-diaminopropane is a key step in the synthesis of the title compound. A general and efficient method involves the reaction of the diamine with di-tert-butyl dicarbonate (Boc₂O). To achieve mono-protection and avoid the formation of the di-protected byproduct, the reaction is typically carried out by slow addition of the Boc anhydride to an excess of the diamine or by using a protonation strategy to differentiate the reactivity of the two amino groups.

Experimental Protocol: Mono-Boc Protection of 1,2-Diaminopropane[1]

This protocol describes a general method for the selective mono-Boc protection of a diamine using a monoprotonation strategy.

Materials:

-

1,2-Diaminopropane

-

Methanol (MeOH)

-

Trimethylsilyl chloride (Me₃SiCl) or concentrated Hydrochloric Acid (HCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 2N)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-diaminopropane (1.0 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of either trimethylsilyl chloride (1.0 equivalent) in methanol or one equivalent of concentrated HCl dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride salt may form.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

To this mixture, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol dropwise over a period of 1 hour, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O.

-

Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by column chromatography if necessary.

Expected Yield: Yields for this type of selective mono-protection of diamines are typically in the range of 60-90%, depending on the specific diamine and reaction scale. For cyclohexane-1,2-diamine, a yield of 66% has been reported using a similar protocol.[1]

Applications in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of a variety of therapeutic agents. Its bifunctional nature and chirality make it particularly suitable for the construction of peptidomimetics and small molecule inhibitors.

Antiviral Drug Discovery: SARS-CoV-2 Main Protease Inhibitors

A significant application of carbamate-containing chiral building blocks is in the development of inhibitors for viral proteases. The SARS-CoV-2 main protease (Mpro) is a cysteine protease essential for the replication of the virus and is a prime target for antiviral drug development.[2][3]

Recent studies on boceprevir, an HCV protease inhibitor, have led to the design of potent SARS-CoV-2 Mpro inhibitors.[2][4] These studies have highlighted the critical role of the N-terminal capping group of these peptidomimetic inhibitors. It has been demonstrated that replacing the original N-terminal tert-butylcarbamide of boceprevir with a carbamate moiety can significantly enhance the in cellulo and antiviral potency of the resulting compounds.[2][3][4]

While these studies do not use this compound directly, they underscore the importance of the carbamate functionality in this class of antivirals. The chiral diamine backbone of this compound provides a scaffold to which other pharmacophoric elements can be attached to generate novel Mpro inhibitors.

The following table summarizes the in vitro and in cellulo potency of several boceprevir-based inhibitors, some of which feature a carbamate group, against the SARS-CoV-2 main protease.

| Compound ID | P4 N-terminal Group | Mpro IC₅₀ (nM) | Antiviral EC₅₀ (µM) |

| MPI43 | Carbamate | 45 - 120 | 0.14 - 0.31 |

| MPI44 | Carbamate | 45 - 120 | 0.14 - 0.31 |

| MPI46 | Carbamate | 45 - 120 | 0.14 - 0.31 |

Data extracted from a study on boceprevir-based inhibitors where carbamate-containing derivatives showed high potency.[5]

The SARS-CoV-2 main protease plays a crucial role in the viral replication cycle by cleaving the viral polyproteins into functional non-structural proteins. Inhibition of Mpro blocks this process, thereby halting viral replication.

Caption: SARS-CoV-2 Mpro Inhibition Pathway.

Deprotection of the Boc Group

The removal of the Boc protecting group is a critical step to unmask the second amine functionality for further synthetic transformations. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected amine (e.g., this compound)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous dichloromethane.

-

To the stirred solution, add trifluoroacetic acid (typically 20-50% v/v in DCM).

-

Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to a few hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected diamine.

Experimental Protocol: Boc Deprotection using Hydrochloric Acid in Dioxane

Materials:

-

Boc-protected amine

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt.

-

The solid can be collected by filtration and washed with a solvent like diethyl ether.

-

Dry the collected solid under vacuum to obtain the diamine dihydrochloride salt.

Conclusion

This compound is a cornerstone chiral building block in medicinal chemistry. The strategic placement of the Boc protecting group on the 1,2-diaminopropane scaffold provides a versatile handle for the stereoselective synthesis of complex molecules. Its application in the design of potent antiviral agents, as exemplified by the development of SARS-CoV-2 main protease inhibitors, highlights its significance in addressing pressing global health challenges. The synthetic and deprotection protocols outlined in this guide, along with the provided quantitative data on related compounds, offer a valuable resource for researchers engaged in the discovery and development of new therapeutics. The continued exploration of this and similar chiral building blocks will undoubtedly fuel further innovation in the field of medicinal chemistry.

References

- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 2. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Chiral Separation of tert-Butyl (1-aminopropan-2-yl)carbamate Enantiomers: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of tert-Butyl (1-aminopropan-2-yl)carbamate are valuable chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals. The stereochemistry of these molecules is critical, as different enantiomers can exhibit distinct pharmacological activities and toxicological profiles. Consequently, the ability to separate and analyze the enantiomers of this compound and its precursors is of paramount importance.

While direct methods for the chiral separation of this compound are not extensively documented in publicly available literature, a common and effective strategy involves the chiral separation of its parent amine, 1,2-diaminopropane. Once the enantiomers of 1,2-diaminopropane are resolved, they can be selectively protected to yield the desired enantiomerically pure this compound.

This technical guide provides a comprehensive overview of the primary methods for the chiral separation of 1,2-diaminopropane enantiomers, a critical precursor for obtaining enantiomerically pure this compound. The two main strategies discussed are direct separation on a chiral stationary phase (CSP) via High-Performance Liquid Chromatography (HPLC) and indirect separation following derivatization, which can be amenable to both HPLC and Gas Chromatography (GC).

Core Principles of Chiral Separation

The separation of enantiomers relies on converting them into diastereomers, which have different physical properties and can thus be separated. This can be achieved in two principal ways:

-

Direct Methods: Involve the use of a chiral environment, most commonly a chiral stationary phase (CSP) in chromatography. The enantiomers interact differently with the CSP, leading to different retention times and thus separation.

-

Indirect Methods: Involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral stationary phase.

Methodologies for Chiral Separation of 1,2-Diaminopropane

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the chiral separation of 1,2-diaminopropane.

Direct Enantioseparation by Chiral HPLC

Direct separation on a chiral stationary phase is often preferred due to its simplicity, as it avoids the need for derivatization. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the separation of primary amines like 1,2-diaminopropane.[1][2]

Experimental Protocol: Direct Chiral HPLC

This protocol is based on established methods for the separation of primary amines using a polysaccharide-based CSP.[3]

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, and a UV or Refractive Index (RI) detector.

-

Sample Preparation: Dissolve racemic 1,2-diaminopropane in the mobile phase to a concentration of approximately 1 mg/mL.[4]

-

System and Column Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.

-

Injection: Inject the prepared sample solution.

-

Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine their respective retention times and calculate the resolution factor.

Indirect Enantioseparation by GC and HPLC

Indirect methods involve the conversion of the enantiomers into diastereomers by reaction with a chiral derivatizing agent. These diastereomers can then be separated on a conventional achiral column.

Experimental Protocol: Derivatization for Indirect Analysis

This protocol outlines a general procedure for the derivatization of 1,2-diaminopropane with a chiral derivatizing agent like 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) or an achiral agent like trifluoroacetic anhydride (TFAA) for GC analysis.[3][4]

-

Dissolve a known amount of racemic 1,2-diaminopropane in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Add a molar excess of the derivatizing agent (e.g., GITC or TFAA).[3][4]

-

For some reactions, the addition of a non-nucleophilic base (e.g., triethylamine) may be required to catalyze the reaction.[4]

-

Allow the reaction to proceed at room temperature or with gentle heating until completion.[3][4] The progress can be monitored by a suitable technique like TLC.

-

The resulting diastereomeric mixture can then be directly injected into the GC or HPLC system.

Experimental Protocol: Indirect Chiral GC

This is a general protocol that can be adapted for the analysis of derivatized 1,2-diaminopropane.[3][5]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Sample Preparation: Derivatize the 1,2-diaminopropane sample as described above.

-

Injection: Use a split injection mode.

-

Data Analysis: Integrate the peaks corresponding to the two diastereomers to determine their retention times and calculate the resolution.

Data Presentation: Comparison of Chiral Separation Methods

The following tables summarize typical experimental conditions and performance parameters for the chiral separation of 1,2-diaminopropane enantiomers.

Table 1: Direct Chiral HPLC Method Parameters [3]

| Parameter | Value |

| Principle | Direct separation on a chiral stationary phase |

| Chiral Selector | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Stationary Phase | Chiralpak® AD-H (or equivalent) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Detection | UV (after derivatization) or Refractive Index (underivatized) |

| Sample Preparation | Dilution in mobile phase |

| Key Advantage | Direct analysis, simpler sample preparation |

Table 2: Indirect Chiral GC Method Parameters [3]

| Parameter | Value |

| Principle | Derivatization to form diastereomers, separation on an achiral column |

| Derivatizing Agent | e.g., Trifluoroacetic anhydride (TFAA) |

| Stationary Phase | Chirasil-Val (or equivalent chiral capillary column) |

| Carrier Gas | Helium |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Sample Preparation | Derivatization required |

| Key Advantage | High resolution and sensitivity |

Visualizations

Diagram 1: General Workflow for Chiral Separation of 1,2-Diaminopropane

Caption: A flowchart illustrating the two primary workflows for the chiral separation of 1,2-diaminopropane.

Conclusion

The chiral separation of 1,2-diaminopropane is a critical step in obtaining enantiomerically pure this compound. Both direct and indirect chromatographic methods offer effective means of resolving the enantiomers of this key precursor. The choice between direct HPLC and indirect GC or HPLC methods will depend on the specific requirements of the analysis, including sample throughput, required sensitivity, and available instrumentation. For preparative scale resolutions, diastereomeric salt crystallization with a chiral resolving agent is another common and effective strategy.[6] A thorough understanding and optimization of these separation techniques are essential for researchers and professionals in the field of drug development and asymmetric synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Robust and Selective Synthesis of Mono-Boc-Protected 1,2-Diaminopropane

Introduction

Mono-protected diamines are crucial building blocks in medicinal chemistry and organic synthesis, serving as versatile intermediates for the construction of complex molecules, including pharmaceuticals, agrochemicals, and ligands for catalysis. The selective protection of one amino group in a symmetrical or unsymmetrical diamine like 1,2-diaminopropane presents a significant synthetic challenge, as the reaction with a protecting group reagent often yields a mixture of mono-protected, di-protected, and unreacted starting material.[1] This note describes a highly efficient and selective "one-pot" protocol for the synthesis of tert-butyl (2-aminopropyl)carbamate, the mono-Boc-protected derivative of 1,2-diaminopropane, utilizing an in-situ acid-mediated approach.

Principle of the Method

The primary challenge in the mono-protection of diamines is controlling the reactivity of the two nucleophilic amino groups. Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) typically leads to poor selectivity. The method outlined here overcomes this by selectively deactivating one of the amino groups through protonation. By adding one equivalent of an acid, a diamine monohydrochloride salt is formed in equilibrium.[2] The protonated ammonium group is no longer nucleophilic, leaving the free amino group available to react with Boc₂O.[1][2] This strategy significantly enhances the selectivity for mono-protection. For operational simplicity and to avoid the use of corrosive HCl gas, the protocol employs chlorotrimethylsilane (Me₃SiCl), which reacts with the methanol solvent to generate a single equivalent of HCl in situ.[3][4]

Advantages of this Protocol

-

High Selectivity: The monoprotonation strategy drastically minimizes the formation of the di-Boc-protected byproduct.[2][3]

-

Operational Simplicity: This "one-pot" procedure avoids the need for handling anhydrous HCl gas by generating it in situ.[3][5]

-

Ease of Purification: The desired mono-Boc-protected product can be readily purified from the unreacted diamine and the di-Boc byproduct through a simple acid-base extraction workup.[3][6]

-

Scalability: The described methodology has been successfully scaled to the multi-gram level.[2][3][4]

Experimental Protocol: Synthesis of tert-Butyl (2-aminopropyl)carbamate

Materials and Reagents

-

1,2-Diaminopropane (racemic)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Diethyl ether (Et₂O)

-

Sodium Hydroxide (NaOH), 2N solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Deionized Water

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1,2-diaminopropane (1.0 eq) and anhydrous methanol. Cool the flask to 0 °C in an ice bath.

-

In Situ Acid Generation: While stirring at 0 °C, add chlorotrimethylsilane (1.0 eq) dropwise to the solution. A white precipitate of the diamine monohydrochloride may form.

-

Equilibration: Allow the mixture to warm to room temperature and stir for an additional 15-30 minutes.

-

Boc Protection: Add a small amount of water (e.g., ~1 mL per gram of diamine) to the mixture, followed by the addition of di-tert-butyl dicarbonate (1.0 eq) dissolved in a minimal amount of methanol.[3][4]

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC if desired.

-

Initial Workup: Dilute the reaction mixture with water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volumes) to remove the di-Boc protected byproduct and other nonpolar impurities.[3][6] Discard the organic layers.

-

Basification: Adjust the pH of the aqueous layer to >12 by adding 2N NaOH solution. Ensure the solution is basic to litmus or pH paper.

-

Extraction: Extract the product from the basic aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the pure tert-butyl (2-aminopropyl)carbamate.

Characterization Data

For the resulting tert-butyl (2-aminopropyl)carbamate[4]:

-

Appearance: White solid

-

¹H NMR (400 MHz, CDCl₃): δ 7.69 (brs, NH), 5.07 (brs, NH₂), 3.14 (brs, 1H), 3.02 (m, 1H), 2.90 (m, 1H), 1.45 (s, 9H), 1.08 (d, J = 6.4 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 156.4, 79.2, 47.8, 47.1, 28.4, 20.1.

-

EIMS m/z: [M]⁺ 174 (Not Detected), 101 (24%), 57 (100%), 44 (100%).

Data Summary

The monoprotonation strategy is a general and effective method for the selective synthesis of mono-Boc-protected diamines. The following table summarizes representative yields for this method applied to various diamines.

| Starting Diamine | Product | Method | Yield (%) | Reference |

| Ethylenediamine | N-Boc-ethylenediamine | HCl gas | 87% | [1][6] |

| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | Me₃SiCl | 72% | [4] |

| 1,3-Propanediamine | N-Boc-1,3-propanediamine | HCl gas | 75% | [1] |

| 1,4-Butanediamine | N-Boc-1,4-butanediamine | HCl gas | 65% | [1] |

| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | Me₃SiCl | 66% | [3][4] |

Visualizations

Reaction Scheme

The overall transformation is depicted below, showing the selective protection of one amine functionality in 1,2-diaminopropane.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. redalyc.org [redalyc.org]

- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 6. bioorg.org [bioorg.org]

Application Notes and Protocols for tert-Butyl (1-aminopropan-2-yl)carbamate in Peptide Synthesis